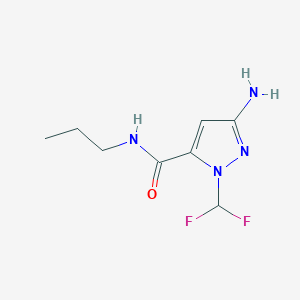
3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of an amino group, a difluoromethyl group, and a propyl group attached to the pyrazole ring, along with a carboxamide functional group. These structural features contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine derivative.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, borane, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino and carboxamide groups can participate in hydrogen bonding and other interactions with biological targets.
相似化合物的比较
Similar Compounds
3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one: Another difluoromethyl-containing compound with similar structural features.
3-amino-1-benzothiophene-2-carbonitrile: A compound with an amino group and a heterocyclic ring, but with different substituents.
3-amino-1,2,4-triazole-5-carboxylic acid: A triazole derivative with an amino group and a carboxylic acid functional group.
Uniqueness
3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the amino and carboxamide groups provide opportunities for various chemical modifications and interactions with biological targets.
属性
IUPAC Name |
5-amino-2-(difluoromethyl)-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-2-3-12-7(15)5-4-6(11)13-14(5)8(9)10/h4,8H,2-3H2,1H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COORCKOBPFLDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea](/img/structure/B2635306.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)
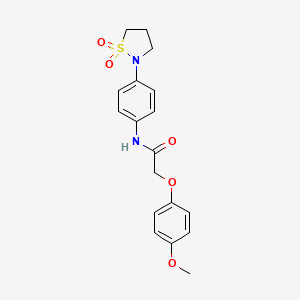
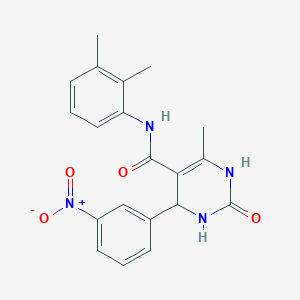
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)
![N-{4-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2635319.png)
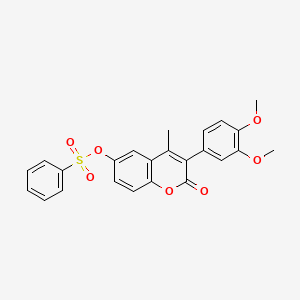
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)
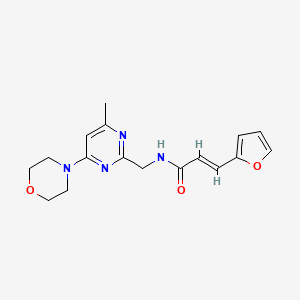
![1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2635323.png)
![13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2635325.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2635326.png)
